
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a naphthalene ring, a phenyl group, and a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an α-keto acid.
Substitution Reactions: The naphthalene and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, inhibiting their function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylquinoline: Lacks the naphthalene ring, which may affect its binding affinity and electronic properties.
2-(Naphthalen-2-yl)-6-phenylquinoline: Lacks the methylpiperazine moiety, which may influence its solubility and pharmacokinetic profile.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline is unique due to its combination of structural features, which confer specific electronic, steric, and pharmacological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
865813-64-5 |
|---|---|
Formule moléculaire |
C30H27N3 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)-2-naphthalen-2-yl-6-phenylquinoline |
InChI |
InChI=1S/C30H27N3/c1-32-15-17-33(18-16-32)30-21-29(26-12-11-23-9-5-6-10-24(23)19-26)31-28-14-13-25(20-27(28)30)22-7-3-2-4-8-22/h2-14,19-21H,15-18H2,1H3 |
Clé InChI |
AJVJAFXLNRFLJI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)

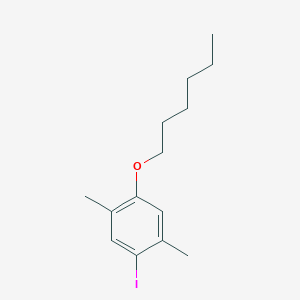
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
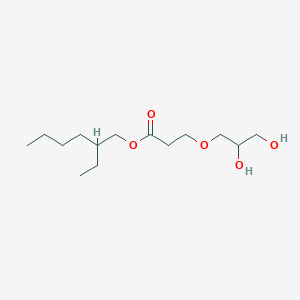
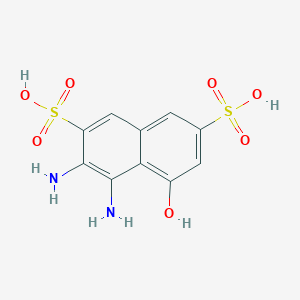
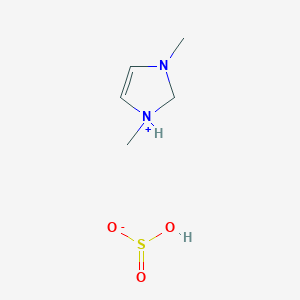
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
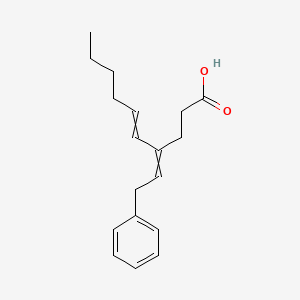

![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
